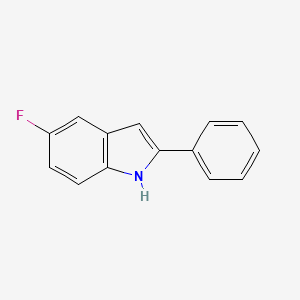

5-fluoro-2-phenyl-1H-indole

Description

Properties

IUPAC Name |

5-fluoro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWXPEULMPRIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Phenyl 1h Indole

Classical and Contemporary Approaches for 5-Fluoro-2-phenyl-1H-indole Core Construction

Fischer Indole (B1671886) Synthesis Applications and Adaptations

The Fischer indole synthesis, a venerable method discovered by Emil Fischer in 1883, remains a cornerstone for the synthesis of indoles. wikipedia.org This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, (4-fluorophenyl)hydrazine (B109058) hydrochloride is reacted with phenylacetylene (B144264), yielding the target compound. mdpi.com The reaction is typically catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as boron trifluoride and zinc chloride. wikipedia.org

The general mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a diva-portal.orgdiva-portal.org-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then cyclizes to form an aminoacetal, which, upon elimination of ammonia (B1221849) under acidic conditions, yields the aromatic indole ring. wikipedia.org A palladium-catalyzed modification developed by Buchwald allows for the cross-coupling of aryl bromides with hydrazones, providing an alternative route to the necessary intermediates. wikipedia.org

A specific protocol for synthesizing this compound involves the reaction of phenylacetylene with (4-fluorophenyl)hydrazine hydrochloride, resulting in a 79% yield. mdpi.com

Leimgruber-Batcho Indole Synthesis Derivatives

The Leimgruber-Batcho indole synthesis provides a popular and high-yielding alternative to the Fischer synthesis, particularly valued in industrial applications. wikipedia.orgclockss.org This method commences with an o-nitrotoluene derivative, which is converted to an enamine. wikipedia.org Subsequent reductive cyclization of the enamine furnishes the indole core. wikipedia.org

To produce 5-fluoroindole (B109304), 5-fluoro-2-nitrotoluene (B1295086) is reacted with dimethylformamide dimethyl acetal (B89532) (DMFDMA) and pyrrolidine (B122466) to form the enamine intermediate. diva-portal.org The nitro group is then reduced, and the molecule cyclizes to form the indole ring. wikipedia.org Common reducing agents for this step include Raney nickel with hydrazine (B178648), palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. diva-portal.orgwikipedia.org This method is advantageous due to the commercial availability of many ortho-nitrotoluenes and the mild reaction conditions. wikipedia.org The reaction has been enhanced through the use of microwave conditions, which can reduce reaction times and improve yields. rsc.org

Vicarious Nucleophilic Substitution (VNS) Strategies

Vicarious Nucleophilic Substitution (VNS) offers a modern approach for the synthesis of indoles by allowing the direct replacement of hydrogen in nitroaromatic compounds. organic-chemistry.org In the context of 5-fluoroindole synthesis, this strategy involves the reaction of 4-fluoronitrobenzene with a carbanion that has a leaving group at the nucleophilic center. diva-portal.orgorganic-chemistry.org

One specific application involves the reaction of 4-fluoronitrobenzene with 2-(4-bromophenoxy)-acetonitrile. diva-portal.org This reaction is conducted at low temperatures (-25°C) to favor the VNS pathway over a competing SNAr reaction of the fluorine substituent. diva-portal.org The resulting intermediate, 2-(5-fluoro-2-nitrophenyl)-acetonitrile, undergoes reductive cyclization using palladium on carbon (Pd/C) and hydrogen gas to yield 5-fluoroindole. diva-portal.org Another VNS approach utilizes chloromethyl phenyl sulfone, followed by nitro group reduction, imine formation, and base-induced cyclization to access 2-aryl substituted indoles. researchgate.netresearchgate.net

Suzuki Coupling Reactions in this compound Precursor Synthesis

The Suzuki coupling, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds. In the synthesis of 2-phenylindole (B188600) derivatives, it can be employed to couple an indole core with a phenyl group. For instance, commercially available fluoro-substituted indoles can be coupled with phenylboronic acid. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), in a suitable solvent like acetic acid under an oxygen atmosphere. nih.gov

The efficiency of Suzuki couplings involving indoles can be influenced by several factors, including the choice of arylboron reagent (arylboronic acids vs. arylpinacolboronate esters) and whether the indole is the halide or the boron-containing partner. acs.org Protecting the indole nitrogen, for example with a tosyl (Tos) group, has been shown to improve yields in certain cases. acs.org

Michael Addition Reactions for Indole Ring Formation

Michael addition reactions can be utilized to construct the indole ring system. An approach to cyclohepta[b]indoles involves a sequence initiated by a catalytic Michael addition. acs.org For the synthesis of 2-phenylindole derivatives, Michael addition of 2-phenylindole to β-nitrostyrenes can be employed. nih.gov

A specific method involves the reaction of 2-phenylindole with fluorinated β-nitrostyrenes, which are synthesized from the corresponding fluoro-benzaldehydes. nih.gov This Michael addition furnishes the target compounds in good yields. nih.gov Another strategy utilizes an in-house developed method where the indolium anion, generated using n-butyllithium (nBuLi), reacts with nitrostyrene (B7858105) to form the Michael adduct. nih.gov

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is constructed, further functionalization is often desired to modulate its biological activity. The indole ring system presents several positions for substitution, and achieving regioselectivity is a key challenge.

The indole nucleus is an electron-rich heterocycle, making it a good substrate for electrophilic aromatic substitution, particularly at the N1 and C3 positions. diva-portal.org The C-H bonds on the benzene (B151609) portion of the indole ring have similar reactivities, making their selective functionalization difficult. nih.gov However, the use of directing groups has enabled successful regioselective C-H functionalization at various positions. nih.gov For instance, glycine (B1666218) can be used as a transient directing group for C4-arylation. nih.gov

The presence of the fluorine atom at the 5-position and the phenyl group at the 2-position influences the reactivity and regioselectivity of further reactions. The iodine atom at the 2-position of 5-fluoro-2-iodo-1H-indole enables various cross-coupling reactions like Suzuki and Sonogashira to introduce aryl or alkyne groups. The fluorine atom at the 5-position can act as a hydrogen-bond acceptor, which can be important for biological interactions.

Derivatization can also be achieved through reactions such as N-alkylation, acylation, and the introduction of various functional groups at the C3 position. For example, this compound can be used as a starting material for the synthesis of more complex molecules. nih.gov

Substitutions on the Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring is a common site for modification, allowing for the introduction of various alkyl and aryl groups. These substitutions can significantly influence the compound's physical and biological properties.

Deprotonation of the indole N-H is the standard initial step for N-alkylation. This is typically achieved using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting indolide anion is a potent nucleophile that readily reacts with various electrophiles. nih.gov For instance, treatment with alkyl halides like methyl iodide or benzyl (B1604629) bromide leads to the corresponding N-alkylated products. nih.gov The reaction of the N-anion with acylating agents, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), provides the N-Boc protected indole, which can be useful for subsequent transformations. nih.gov

Another approach for N-alkylation involves the use of chiral N-protected 2-methylaziridines. For example, reacting a related 5-fluoro-6-chloroindole with homochiral N-Boc-aziridine in the presence of a sub-stoichiometric amount of potassium hydroxide (B78521) (KOH) yielded the desired N-alkylated indole product. researchgate.net This method introduces a chiral side chain onto the indole nitrogen.

N-arylation of the indole nucleus can be accomplished through various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed), providing access to N-arylindoles. nih.gov

Table 1: Examples of N1-Alkylation Reactions on the Indole Scaffold

| Reagent | Base/Catalyst | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | NaH | DMF/THF | N-Methyl indole | High (e.g., 94%) | nih.gov |

| Benzyl Bromide | NaH | DMF/THF | N-Benzyl indole | Moderate | nih.gov |

| Propargyl Bromide | NaH | DMF/THF | N-Propargyl indole | Moderate | nih.gov |

| (Boc)₂O | NaH | DMF/THF | N-Boc indole | High (e.g., 81%) | nih.gov |

Modifications at the C2-Phenyl Position

The phenyl ring at the C2 position offers a site for introducing further diversity. Modifications can be achieved either by varying the starting materials during synthesis or by performing substitution reactions on the pre-formed this compound molecule.

One of the most common synthetic strategies for creating 2-arylindoles is the Suzuki coupling reaction. This involves coupling an indole derivative (like a 2-haloindole or indole-2-boronic acid) with a corresponding phenylboronic acid. To create analogues of this compound with different substituents on the C2-phenyl ring, one could couple 5-fluoro-1H-indole-2-boronic acid with various substituted phenyl halides, or conversely, couple 2-bromo-5-fluoro-1H-indole with different phenylboronic acids. nih.gov For instance, coupling commercially available fluorophenylboronic acids with 2-phenylindole has been used to generate derivatives with additional fluorine atoms on the C2-phenyl ring. nih.gov

Substitutions at the C3 Position of the Indole Ring

The C3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic substitution. This reactivity allows for the introduction of a wide array of functional groups.

Formylation: The Vilsmeier-Haack reaction, using a reagent like phosphorus oxychloride (POCl₃) in DMF, is a standard method to introduce a formyl (aldehyde) group at the C3 position of indoles, including those with substitution at the C2 and C5 positions.

Michael Addition: The electron-rich C3 position can act as a nucleophile in Michael additions. For example, 2-phenylindoles react with β-nitrostyrenes under microwave irradiation with an ammonium (B1175870) acetate catalyst to furnish the corresponding C3-alkylated Michael adducts in good yields. nih.gov

Mannich Reaction: The Mannich reaction allows for the aminomethylation of the C3 position.

Friedel-Crafts Acylation: This reaction can introduce acyl groups at the C3 position using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.

Chalcogenylation: Direct C3-chalcogenylation of indoles can be achieved using copper(II) catalysts. Reactions with N-(phenylselanyl)phthalimide (N-PSP) or 1-(phenylthio)pyrrolidine-2,5-dione (B3047563) introduce phenylselanyl or phenylthio groups, respectively, at the C3 position. mdpi.com Halogen substituents like fluoro groups on the indole ring are well-tolerated in these reactions. mdpi.com

Functional Group Transformations: A C3-aldehyde can be a versatile handle for further modifications. It can be converted into an oxime by reacting with hydroxylamine (B1172632) hydrochloride, and the oxime can be subsequently dehydrated to a cyano group. nih.gov

Table 2: Selected C3-Functionalization Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Vilsmeier Formylation | POCl₃, DMF | This compound-3-carbaldehyde | |

| Michael Addition | β-Nitrostyrene, Ammonium Acetate | C3-(1-Nitro-2-phenylethyl) derivative | nih.gov |

| Selenation | N-PSP, CuBr₂ | 3-(Phenylselanyl) derivative | mdpi.com |

| Thiolation | 1-(Phenylthio)pyrrolidine-2,5-dione, CuBr₂ | 3-(Phenylthio) derivative | mdpi.com |

| Oxime Formation | Hydroxylamine HCl | 2-Phenyl-1H-indole-3-carboxaldehyde oxime | nih.gov |

Variations at the C5-Fluoro Position and Other Indole Ring Sites

Modifying the benzene portion of the indole nucleus, including the C5-fluoro position, provides another layer of structural diversity. This can involve replacing the fluorine or introducing additional substituents.

One strategy is to start with an already substituted aniline (B41778) or nitrobenzene (B124822) precursor and build the indole ring using classical methods like the Fischer, Bischler, or Leimgruber-Batcho syntheses. diva-portal.orgrjptonline.org For example, the synthesis of 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone was achieved starting from 3-chloro-4-fluoroaniline. rjptonline.org The resulting chloro group at the C6 position can then undergo nucleophilic substitution with various anilines, piperazine, or morpholine (B109124) to create a library of derivatives. rjptonline.org

The fluorine atom at C5 can potentially be replaced via nucleophilic aromatic substitution (SNAr), although this typically requires strong activation by electron-withdrawing groups and harsh conditions.

A "nitrogen-walk" approach can be used to replace C-H units in the benzene ring with nitrogen atoms, creating aza-indole analogues. For example, 5-aza-2-phenyl-1H-indole was synthesized via a Sonogashira coupling followed by a 5-endo-dig cyclization. nih.gov Other aza-indoles, such as the 4- and 6-aza analogues, have also been synthesized using different strategies. nih.gov

Catalytic Approaches and Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency and reduce environmental impact. The synthesis of this compound and its derivatives has benefited from these approaches.

Catalytic C-C and C-N Bond Formation:

Suzuki and Sonogashira Couplings: Palladium-catalyzed cross-coupling reactions are pivotal. The Suzuki coupling, using catalysts like Pd(OAc)₂, is employed to form the C2-phenyl bond by reacting a 2-haloindole with a phenylboronic acid or vice versa. nih.gov Similarly, the Sonogashira coupling, which couples a terminal alkyne with an aryl halide using palladium and copper catalysts, is a key step in some indole syntheses, often followed by a base-catalyzed cyclization. nih.govnih.gov

Iodine Catalysis: Molecular iodine has emerged as a mild and inexpensive Lewis acid catalyst for electrophilic substitution reactions on indoles, such as the synthesis of diindolylmethanes. nih.govbeilstein-journals.org

Green Chemistry Approaches:

Microwave Irradiation: The use of microwave irradiation can significantly accelerate reaction times and improve yields, as seen in the Michael addition of 2-phenylindole to β-nitrostyrene. nih.govtandfonline.com This technique often allows for solvent-free conditions or the use of more environmentally benign solvents.

Catalyst Choice: The use of non-heavy metal catalysts like iodine is a step towards greener synthesis. nih.gov Furthermore, developing efficient catalytic systems with low catalyst loading and the ability to recycle the catalyst are key areas of research. organic-chemistry.org

Atom Economy: One-pot, multi-step reactions are highly desirable as they reduce the need for intermediate purification steps, saving solvents and energy. The one-pot Sonogashira coupling followed by cyclization to form 2-arylindoles is an excellent example of this principle. nih.gov

Synthetic Routes to Key Intermediates for this compound Analogues

The synthesis of diverse analogues of this compound relies on the efficient preparation of key chemical intermediates.

5-Fluoroindole and its Precursors:

Leimgruber-Batcho Synthesis: This is a widely used industrial method that starts with a 2-nitrotoluene (B74249) derivative, such as 5-fluoro-2-nitrotoluene. The process involves forming an enamine, followed by a reductive cyclization using catalysts like Raney-Nickel or Pd/C to yield the 5-fluoroindole. diva-portal.org

Fischer Indole Synthesis: This classic method involves the reaction of a hydrazine (e.g., (4-fluorophenyl)hydrazine) with a ketone or aldehyde (like ethyl pyruvate), followed by acid-catalyzed cyclization. diva-portal.org

Sugasawa Synthesis: This method can produce 5-fluoroindole from 4-fluoroaniline (B128567) via reaction with chloroacetonitrile (B46850) in the presence of BCl₃ and ZnCl₂, followed by a reductive cyclization. diva-portal.org

5-Fluorooxindole (B20390): This is a crucial intermediate for many biologically active compounds. One synthetic route involves the reductive cyclization of a 2-(5-fluoro-2-nitrophenyl)malonic acid diester. google.com This process can be carried out in a single step under a hydrogen atmosphere with a palladium, platinum, or nickel catalyst, followed by decarboxylation to give 5-fluorooxindole in high yield. google.com 5-Fluorooxindole can then be used in reactions like Knoevenagel condensation with various aldehydes to build more complex structures. nih.govfrontiersin.org

Ethyl 5-fluoro-1H-indole-2-carboxylate: This intermediate is valuable for creating amide derivatives. It can be synthesized via the Fischer indole synthesis from (4-fluorophenyl)hydrazine and ethyl pyruvate. diva-portal.org It can then be coupled with various amines, such as aminobenzophenones, to produce N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides. nih.gov

Table 3: Key Synthetic Intermediates and Their Precursors

| Intermediate | Synthetic Method | Key Precursor(s) | Reference |

|---|---|---|---|

| 5-Fluoroindole | Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene | diva-portal.org |

| 5-Fluoroindole | Fischer Synthesis | (4-Fluorophenyl)hydrazine, Pyruvate | diva-portal.org |

| 5-Fluorooxindole | Reductive Cyclization | 2-(5-Fluoro-2-nitrophenyl)malonic acid diester | google.com |

| Ethyl 5-fluoro-1H-indole-2-carboxylate | Fischer Synthesis | (4-Fluorophenyl)hydrazine, Ethyl pyruvate | diva-portal.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Phenyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 5-fluoro-2-phenyl-1H-indole derivatives in solution. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete picture of the molecular framework and connectivity can be established.

The ¹H NMR spectrum of this compound derivatives provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is typically characterized by distinct signals for the indole (B1671886) N-H proton, the aromatic protons on both the indole core and the 2-phenyl substituent.

The N-H proton of the indole ring typically appears as a broad singlet in the downfield region, often above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the phenyl group at the C2 position generally resonate as a multiplet between 7.2 and 7.7 ppm.

The protons on the fluorinated indole ring exhibit characteristic splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings. For instance, the proton at the C4 position typically appears as a doublet of doublets due to coupling with the C6 proton and the fluorine atom at C5. Similarly, the proton at C6 is affected by the fluorine at C5 and the proton at C7. For example, in 5-fluoro-3-methyl-1H-indole, the proton signals are observed between 6.95 and 7.89 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for a this compound Scaffold

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (N-H) | > 8.0 | br s | - |

| H-3 | ~6.8 - 7.2 | s or t | J(H,F) may be observed |

| H-4 | ~7.3 - 7.5 | dd | J(H4,H6) ≈ 2.5 Hz, J(H4,F5) ≈ 9.0 Hz |

| H-6 | ~6.9 - 7.1 | td | J(H6,H7) ≈ 9.0 Hz, J(H6,F5) ≈ 9.0 Hz, J(H6,H4) ≈ 2.5 Hz |

| H-7 | ~7.2 - 7.4 | dd | J(H7,H6) ≈ 9.0 Hz, J(H7,F5) ≈ 4.5 Hz |

| H-2', H-6' (ortho) | ~7.5 - 7.7 | m | - |

| H-3', H-4', H-5' (meta, para) | ~7.2 - 7.5 | m | - |

| Note: Chemical shifts and coupling constants are approximate and can vary based on solvent and specific substitution patterns. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound derivatives, the spectrum will show distinct signals for each unique carbon atom. The presence of the highly electronegative fluorine atom at the C-5 position significantly influences the chemical shifts of the carbons in the indole ring, primarily through carbon-fluorine (C-F) coupling.

The C-5 carbon, directly bonded to fluorine, exhibits a large one-bond coupling constant (¹JCF) and its chemical shift is significantly downfield, often observed in the range of 156-160 ppm. rsc.org Other carbons in the indole ring also show smaller two-, three-, and four-bond couplings to the fluorine atom. For example, spectral data for 5-fluoro-3-methyl-1H-indole shows carbon signals appearing between 9.70 and 158.76 ppm. rsc.org The carbons of the 2-phenyl substituent typically resonate in the 125-135 ppm range. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for a this compound Scaffold

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C-2 | ~135 - 140 | ³JCF |

| C-3 | ~100 - 105 | ⁴JCF |

| C-3a | ~125 - 130 | ³JCF |

| C-4 | ~110 - 115 | ³JCF |

| C-5 | ~156 - 160 | ¹JCF |

| C-6 | ~110 - 112 | ²JCF |

| C-7 | ~104 - 106 | ⁴JCF |

| C-7a | ~132 - 134 | ²JCF |

| C-1' (ipso) | ~130 - 133 | - |

| C-2', C-6' (ortho) | ~128 - 130 | - |

| C-3', C-5' (meta) | ~127 - 129 | - |

| C-4' (para) | ~125 - 127 | - |

| Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. |

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov In the context of this compound derivatives, ¹⁹F NMR provides a direct window into the local electronic environment of the fluorine atom.

The chemical shift of the fluorine atom is extremely sensitive to subtle changes in molecular structure, conformation, and intermolecular interactions. nih.gov This makes ¹⁹F NMR an excellent probe for studying protein-ligand binding, conformational changes, and reaction dynamics. nih.gov For instance, the ¹⁹F NMR spectrum of 5-fluoro-3-methyl-1H-indole shows a signal at approximately -125.24 ppm. rsc.org Any substitution on the indole ring or the 2-phenyl group, or a change in the solvent environment, would be expected to cause a measurable shift in this value, providing valuable structural and dynamic information. ohsu.edu

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to a heteronucleus, such as ¹³C. columbia.edu This allows for the definitive assignment of which proton is attached to which carbon. For this compound, an HSQC spectrum would show correlation peaks for all C-H bonds, simplifying the assignment of the aromatic regions of the spectrum. columbia.edunih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This technique is crucial for piecing together the molecular skeleton by identifying longer-range connectivities. For example, an HMBC spectrum would show a correlation from the H-4 proton to the C-2, C-3, C-5, and C-7a carbons, confirming the connectivity around the indole core. It would also show correlations between the protons on the phenyl ring and the C-2 carbon of the indole, confirming the point of attachment.

Table 3: Expected Key HMBC Correlations for this compound

| Proton | Correlated Carbons (²JCH, ³JCH) |

| H-1 (N-H) | C-2, C-3, C-7a |

| H-3 | C-2, C-3a, C-4 |

| H-4 | C-2, C-3, C-5, C-7a |

| H-6 | C-4, C-5, C-7, C-7a |

| H-7 | C-3a, C-5, C-6 |

| H-2', H-6' | C-2, C-3', C-4' |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₄H₁₀FN), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

Under electron impact (EI) ionization, the molecular ion (M⁺) is formed, which then undergoes fragmentation. The fragmentation of indole derivatives often follows characteristic pathways. scirp.org A prominent molecular ion peak is expected due to the stability of the aromatic system. whitman.edu Common fragmentation patterns for indoles include the loss of a hydrogen atom (M-1) and the cleavage of the pyrrole (B145914) ring, often leading to the loss of HCN (M-27). scirp.org The presence of the phenyl group may lead to fragments corresponding to the phenyl cation (m/z 77) or related structures.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 211.24 g/mol )

| m/z | Identity | Possible Origin |

| 211 | [M]⁺ | Molecular Ion |

| 210 | [M-H]⁺ | Loss of a hydrogen radical |

| 184 | [M-HCN]⁺ | Loss of hydrogen cyanide from the indole ring |

| 183 | [M-H-HCN]⁺ | Subsequent loss of H and HCN |

| 105.5 | [M]²⁺ | Doubly charged molecular ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic vibrational frequencies of functional groups. For this compound, the most prominent feature would be the N-H stretching vibration, which appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. Other key absorptions include aromatic C-H stretches (above 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (1450-1600 cm⁻¹), and the C-F stretching vibration (1000-1250 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. nih.gov The indole ring system is a well-known chromophore that typically displays two main absorption bands. nist.gov For 2-phenylindole (B188600), these bands are observed around 230 nm and a broad, more intense band above 300 nm. The introduction of a fluorine atom at the 5-position is expected to cause a slight shift (bathochromic or hypsochromic) in these absorption maxima due to its electronic effects on the chromophore.

Table 5: Characteristic IR and UV-Vis Absorption Data for a this compound Scaffold

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch | 3300 - 3500 |

| IR | Aromatic C-H Stretch | 3000 - 3100 |

| IR | Aromatic C=C Stretch | 1450 - 1600 |

| IR | C-F Stretch | 1000 - 1250 |

| UV-Vis | π → π* Transition | ~230 - 240 nm |

| UV-Vis | π → π* Transition | ~305 - 320 nm |

Computational and Theoretical Investigations of 5 Fluoro 2 Phenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govchemrxiv.org For 5-fluoro-2-phenyl-1H-indole, DFT calculations are employed to optimize the molecular geometry to its lowest energy state, thereby predicting its most stable three-dimensional structure. These calculations provide insights into bond lengths, bond angles, and dihedral angles.

The stability and reactivity of the molecule can be further elucidated by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netasrjetsjournal.org These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations. asrjetsjournal.org The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the electronegative fluorine atom and the nitrogen atom of the indole (B1671886) ring, indicating sites susceptible to electrophilic attack. In contrast, positive potential is typically found around the indole N-H proton, making it a potential hydrogen bond donor site. asrjetsjournal.org

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis of this compound focuses on identifying its most stable spatial arrangements, or conformers. The primary degree of rotational freedom in this molecule is the dihedral angle between the plane of the indole ring and the plane of the 2-phenyl substituent.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy landscape of a molecule as a function of its geometry. longdom.orgresearchgate.net For this compound, a relaxed PES scan would be performed by systematically rotating the bond connecting the phenyl group to the indole ring and calculating the total energy at each incremental step. The resulting plot of energy versus the dihedral angle reveals the energy barriers to rotation and identifies the angles corresponding to energy minima (stable conformers) and energy maxima (transition states). Experimental studies suggest that 2-phenylindoles often adopt a non-planar conformation to minimize steric hindrance. researchgate.net The most stable conformer represents the most probable structure of the molecule and is used as the starting point for further studies like molecular docking.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might function as a therapeutic agent, molecular modeling techniques are used to simulate its interaction with specific biological targets, such as proteins or enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For 2-phenylindole (B188600) derivatives, common biological targets include tubulin, cyclin-dependent kinases (CDK2), and epidermal growth factor receptor (EGFR), all of which are implicated in cancer. nih.gov Additionally, related 5-fluoro-indole structures have been investigated as inhibitors of enzymes like α-glucosidase. nih.govresearchgate.net

In a typical docking study, the 3D structure of this compound is placed into the binding pocket of a target protein. The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding affinity. The results can reveal key interactions, such as:

Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl and indole rings provide large hydrophobic surfaces that can interact with nonpolar amino acid residues in the binding pocket. pensoft.net

Pi-Interactions: Pi-pi stacking or pi-cation interactions can occur between the aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) of the protein.

The output of a molecular docking simulation includes a binding energy score (typically in kcal/mol), which provides an estimate of the binding affinity. nih.govnih.gov Lower binding energy values suggest a more favorable interaction. These scores are crucial for ranking potential drug candidates and comparing their potency.

To refine this analysis, Molecular Dynamics (MD) simulations can be performed on the ligand-protein complex obtained from docking. mdpi.com MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the interaction and allowing for a more accurate calculation of the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

MD simulations also help identify "interaction hotspots," which are the specific amino acid residues in the receptor's binding site that contribute most significantly to the ligand's binding affinity. nih.gov By analyzing the stability of interactions over the course of the simulation, researchers can pinpoint the crucial hydrogen bonds or hydrophobic contacts that anchor the ligand in the active site.

Table 2: Hypothetical Docking Results for this compound

| Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Tubulin | -8.5 | Cys241, Leu255, Val318 | Hydrophobic |

| Asn258 | Hydrogen Bond | ||

| EGFR Kinase | -9.2 | Leu718, Val726, Ala743 | Hydrophobic |

| Met793 | Hydrogen Bond | ||

| Leu844 | Hydrophobic | ||

| α-Glucosidase | -7.9 | Phe177, Phe300 | Pi-Pi Stacking |

| Asp214, Glu276 | Hydrogen Bond |

In Silico Prediction of Structure-Property Relationships

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of molecules, as well as to develop models that relate chemical structure to biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govfrontiersin.org For a series of 2-phenylindole derivatives, a QSAR model could be developed to predict their anticancer activity (e.g., IC50 values). nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation is generated that correlates a selection of these descriptors with the observed biological activity. semanticscholar.org A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound and to understand which structural features are most important for enhancing potency. For instance, a QSAR study might reveal that the presence of an electronegative group like fluorine at the 5-position positively contributes to the inhibitory activity. nih.gov

Biological Activities and Molecular Mechanisms of 5 Fluoro 2 Phenyl 1h Indole Derivatives

Antimicrobial Research Pathways

Indole (B1671886) derivatives are recognized for their broad-spectrum antimicrobial properties, and the 2-phenyl-1H-indole scaffold is a promising core for the development of new antibacterial and antifungal agents. Research has explored various derivatives, including conjugates with other heterocyclic systems like triazoles, to enhance their efficacy.

These compounds have been screened in vitro against a range of pathogenic microbes. Studies on 2-phenyl-1H-indole derivatives have shown activity against both Gram-negative bacteria, such as Pseudomonas sp. and Enterobacter sp., and Gram-positive bacteria like Bacillus sp. In some cases, Gram-negative bacteria were found to be more susceptible. The conjugation of the indole nucleus with a 1,2,4-triazole moiety has yielded compounds with potent activity against bacteria and fungi. mdpi.comresearchgate.net For instance, certain indole-triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to or better than the standard drug ampicillin. mdpi.comresearchgate.net

Furthermore, these compounds have demonstrated potent antifungal activity, particularly against various Candida species. Indole-triazole conjugates showed very low MIC values against Candida tropicalis and, in some cases, against the more common pathogen Candida albicans, with one derivative proving to be highly potent. mdpi.com This broad spectrum of activity highlights the potential of 5-fluoro-2-phenyl-1H-indole derivatives as a basis for the development of novel antimicrobial therapies.

| Compound Type | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Phenyl-1H-indole | Enterobacter sp. | 75 | |

| Indole-Triazole Conjugate | Bacillus subtilis | 250-500 | mdpi.com |

| Indole-Triazole Conjugate | Staphylococcus aureus | 250-1000 | mdpi.com |

| Indole-Triazole Conjugate | Escherichia coli | 12.5-50 | researchgate.net |

| Indole-Thiadiazole Conjugate | MRSA | 3.125 | researchgate.net |

| Compound Type | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole Conjugate | Candida albicans | 2 | mdpi.com |

| Indole-Triazole Conjugate | Candida tropicalis | 2 | mdpi.com |

| Indole-Triazole Conjugate | Candida albicans | 3.125 | researchgate.net |

| Indole-Triazole Conjugate | Candida krusei | 3.125 | researchgate.net |

Antibacterial Efficacy and Mechanistic Investigations

Derivatives of this compound have been the subject of extensive research for their potential as antibacterial agents. Their efficacy spans a range of mechanisms, including the inhibition of essential bacterial enzymes and the circumvention of multidrug resistance.

While direct studies on this compound are limited, the broader class of indole derivatives has been investigated for their inhibitory effects on bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. The mechanism of action for many antibacterial agents targeting these enzymes involves the stabilization of the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome. Research into novel inhibitors is ongoing, with a focus on overcoming the resistance mechanisms that have developed against established drugs like fluoroquinolones.

A significant challenge in antibacterial therapy is the overexpression of efflux pumps by bacteria, which actively extrude antibiotics from the cell, leading to multidrug resistance (MDR). Indole derivatives have shown promise as efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics when used in combination.

Research into 2-aryl-1H-indoles has identified potent inhibitors of the NorA efflux pump in Staphylococcus aureus. The NorA pump is a major contributor to resistance against fluoroquinolones and other biocides in this pathogen. Structure-activity relationship (SAR) studies have revealed that modifications on the indole and phenyl rings can significantly impact inhibitory activity. For instance, the introduction of a nitro group at the 5-position of the indole ring has been shown to be beneficial for activity. The development of such EPIs represents a promising strategy to combat MDR in clinically important bacteria. nih.gov

| Compound | Bacterial Strain | Efflux Pump | Activity |

| 5-nitro-2-phenylindole | Staphylococcus aureus | NorA | Potent inhibitor |

| 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole | Staphylococcus aureus | NorA | Slightly more potent than 5-nitro-2-phenylindole |

Derivatives of 2-phenyl-1H-indole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of 2-phenyl-1H-indoles were screened for their in vitro antimicrobial activity against Pseudomonas sp. and Enterobacter sp. (Gram-negative), and Bacillus sp. (Gram-positive). The findings indicated that Gram-negative bacteria were generally more susceptible to these compounds than Gram-positive bacteria. researchgate.netijpsonline.com

The antibacterial efficacy was found to be influenced by the nature and position of substituents on the phenyl ring. For example, compounds with electron-donating groups tended to exhibit better antioxidant properties, which can sometimes correlate with antimicrobial activity. researchgate.netijpsonline.com

| Compound Derivative | Gram-Negative Bacteria | Gram-Positive Bacteria |

| 2-phenyl-1H-indoles | More susceptible | Less susceptible |

Further research has led to the discovery of synthetic indole derivatives with potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov These compounds were found to act via a mechanism distinct from known antibiotics, suggesting they could be effective against highly resistant strains. nih.gov

Antifungal Potential and Mode of Action Studies

In addition to their antibacterial properties, indole derivatives have been explored for their potential as antifungal agents. A key target in the development of new antifungals is the enzyme lanosterol 14α-demethylase.

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death. Azole antifungals, a major class of antifungal drugs, act by inhibiting CYP51. nih.govnih.gov

The development of novel, non-azole inhibitors of CYP51 is an active area of research aimed at overcoming the growing problem of azole resistance. The structural features of the this compound scaffold make it a candidate for the design of new CYP51 inhibitors. Molecular modeling and docking studies can be employed to predict the binding interactions of these derivatives within the active site of the enzyme, guiding the synthesis of more potent and selective antifungal agents.

Anti-inflammatory Research Endeavors

The 2-phenyl-1H-indole framework has been identified as a promising scaffold for the development of novel anti-inflammatory agents. Inflammation is a key pathological feature of numerous chronic diseases, and there is a continuous need for new and effective anti-inflammatory drugs.

Research has shown that certain 2-phenyl indole derivatives can exhibit potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. For instance, some derivatives have been found to inhibit the lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.

Furthermore, some substituted 2-phenyl indoles have been investigated for their potential to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). COX-2 is an enzyme that is upregulated during inflammation and is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibitors are desirable as they are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

The anti-inflammatory activity of indole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression significantly increases at sites of inflammation. nih.govmdpi.com

Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Certain indole derivatives have shown selective inhibition of COX-2 expression, suggesting a safer anti-inflammatory profile. nih.gov For instance, a newly synthesized acetohydrazide derivative of indole, compound S3, was found to selectively inhibit COX-2 expression and demonstrated gastric-sparing activity. nih.gov Docking studies have further elucidated the potential for these compounds to bind effectively to the COX-2 enzyme. nih.gov

Interactive Data Table: COX Inhibition by Indole Derivatives

| Compound | Target Enzyme | Inhibition | Reference |

| Indole Derivatives | COX-2 | Selective Inhibition | nih.gov |

| Compound S3 | COX-2 | Selective Inhibition | nih.gov |

Suppression of NF-κB Signaling Pathways

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses. nih.govnih.gov The NF-κB pathway is considered a archetypal inflammatory signaling pathway. nih.gov In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Studies have shown that certain indole derivatives can effectively suppress the activation of the NF-κB signaling pathway. For example, one compound was found to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of p65 and IκBα in a dose-dependent manner, thereby preventing the nuclear translocation of NF-κB. nih.gov This suppression of NF-κB activation is a key mechanism underlying the anti-inflammatory effects of these compounds.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of the inflammatory response and are regulated by the NF-κB pathway. nih.govthermofisher.com Overproduction of these cytokines can contribute to chronic inflammatory diseases. mdpi.com

Research has demonstrated that this compound derivatives can modulate the production of these cytokines. By inhibiting the NF-κB signaling pathway, these compounds can reduce the expression of TNF-α and IL-6. nih.gov For instance, one indole derivative was shown to significantly inhibit the LPS-induced over-expression of TNF-α and IL-6 in RAW264.7 cells and also reduced their levels in the serum of LPS-stimulated mice. nih.gov This modulation of pro-inflammatory cytokines contributes significantly to the anti-inflammatory properties of these compounds.

Anticancer and Antiproliferative Investigations

Beyond their anti-inflammatory effects, derivatives of this compound have emerged as a promising class of anticancer agents. Their antiproliferative activity has been demonstrated across a range of cancer cell lines, operating through mechanisms that include the disruption of cellular machinery essential for cell division and the induction of programmed cell death.

Anti-tumor Effects across Various Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. These compounds have shown moderate to high anticancer activities. nih.gov For example, fluorinated-indole derivatives have been tested against prostate (PC3), lung (A549), and pancreas (PaCa2) cancer cell lines. nih.gov One particular derivative, compound 34b, was identified as a potent and selective inhibitor against A549 lung cancer cells with an IC50 value of 0.8 μM. nih.gov Another study reported a 5-fluoro derivative displaying potent antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA MB 468) and human colon carcinoma cell lines (HCT-116 and HT 29). nih.gov

Interactive Data Table: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| 34b | A549 (Lung) | Potent and Selective Inhibition | 0.8 μM | nih.gov |

| 59a | MCF-7 (Breast) | Potent Antiproliferative | 0.37 μM | nih.gov |

| 59a | MDA MB 468 (Breast) | Potent Antiproliferative | 0.41 μM | nih.gov |

| 59a | HCT-116 (Colon) | Potent Antiproliferative | 0.08 μM | nih.gov |

| 59a | HT 29 (Colon) | Potent Antiproliferative | 0.41 μM | nih.gov |

Inhibition of Tubulin Polymerization and Mitotic Arrest

A primary mechanism by which many indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the mitotic spindle required for cell division. By interfering with tubulin dynamics, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govnih.gov

Several 2-phenylindole (B188600) derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. nih.gov For example, compounds 33 and 44 were shown to arrest over 80% of HeLa cells in the G2/M phase of the cell cycle, leading to a stable arrest of mitotic progression followed by cell death. nih.govnih.gov

Apoptosis Induction Pathways

The ultimate fate of cancer cells following treatment with this compound derivatives is often apoptosis, or programmed cell death. The induction of apoptosis is a key indicator of effective anticancer therapy. The mitotic arrest caused by the inhibition of tubulin polymerization is a strong trigger for apoptosis. nih.gov

The apoptotic process can be initiated through both extrinsic and intrinsic pathways, often involving the activation of a cascade of enzymes called caspases. nih.govresearchgate.net Studies on various indole derivatives have confirmed their ability to induce apoptosis in cancer cells. For instance, treatment with certain indole-aryl amides has been shown to promote apoptosis in HT29 colon cancer cells. mdpi.com Furthermore, the combination of 5-fluorouracil, a common chemotherapeutic agent, with other compounds has been demonstrated to enhance apoptosis in cancer cells by modulating mitochondria-dependent pathways. nih.govresearchgate.net

Cytotoxicity Assessments

The evaluation of cytotoxicity is a critical step in the development of therapeutic compounds, determining their potential toxicity to both cancerous and healthy cells. Derivatives of this compound have been subjected to various in vitro cytotoxicity assays against a panel of human cancer cell lines and normal cell lines to assess their anti-proliferative activity and safety profile.

One study involved the screening of newly synthesized 5-fluorinated indole phytoalexin analogues against seven human cancer cell lines. researchgate.net The results indicated that these 5-fluoro analogues did not demonstrate improved anticancer activity when compared to the non-fluorinated lead compounds. researchgate.net However, the 2'-(3,4-dichlorophenylamino) analogue of 5-fluorospirobrassinin was identified as the most active compound against cancer cells, with the notable advantage of not causing toxicity to normal human umbilical vein endothelial cells (HUVEC). researchgate.net This suggests that the placement of a fluoro substituent at the C-5 position of the indole ring may not be a critical factor for inducing cytotoxicity against cancer cells. researchgate.net

In other research, various indole derivatives were tested for their cytotoxic effects. A specific indole compound, designated 1c, showed high activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines. nih.gov Importantly, these compounds did not significantly affect the growth of normal human embryonic kidney (HEK293), liver (LO2), and lung (MRC5) cells, indicating their safety for non-cancerous cells. nih.gov Similarly, a series of thiazolidinone-grafted indolo–pyrazole conjugates were evaluated for their cytotoxic potential. Compound 6c emerged as the most potent, particularly against melanoma cancer cells (SK-MEL-28), while showing high selectivity for cancer cells over the normal human bronchial epithelium cell line (BEAS-2B). nih.gov

Further studies on indole–1,2,4-triazole hybrids identified compound 8b, which features a chloro group on the anilide ring, as the most potent cytotoxic agent against the Hep-G2 liver cancer cell line. semanticscholar.org Another derivative, compound 8f, with a fluoro group, also showed promising cytotoxic potential. semanticscholar.org

| Compound/Derivative Type | Cell Line(s) | Measurement | Result | Source |

|---|---|---|---|---|

| Compound 1c | HepG2 (Liver Cancer) | LC₅₀ | 0.9 μM | nih.gov |

| Compound 1c | MCF-7 (Breast Cancer) | LC₅₀ | 0.55 μM | nih.gov |

| Compound 1c | HeLa (Cervical Cancer) | LC₅₀ | 0.50 μM | nih.gov |

| Indole-Triazole Hybrid 8b | Hep-G2 (Liver Cancer) | Cell Viability | 10.99 ± 0.59% at 100 µg/mL | semanticscholar.org |

| Indole-Triazole Hybrid 8f | Hep-G2 (Liver Cancer) | IC₅₀ | 55.40 µg/mL | semanticscholar.org |

| Compound 6c (Indolo-pyrazole) | SK-MEL-28 (Melanoma) | IC₅₀ | 3.46 μM | nih.gov |

Antiviral Research and Target Interactions

Derivatives based on the indole scaffold have been a significant area of investigation in the search for novel antiviral agents, showing activity against a range of DNA and RNA viruses.

Hepatitis B virus (HBV) infection remains a major global health issue, and indole derivatives have shown potential in inhibiting its replication. nih.gov Research on a helioxanthin analogue, referred to as 8-1, demonstrated potent anti-HBV activity with minimal cytotoxicity. nih.gov This compound effectively suppressed HBV RNA and protein expression, as well as the DNA replication of both wild-type and lamivudine-resistant HBV strains. nih.gov The mechanism of action for this class of compounds is distinct from other anti-HBV agents; it involves the post-transcriptional downregulation of critical hepatocyte nuclear factors (HNF-4 and HNF-3) in cells producing HBV. nih.gov This reduction in transcription factors diminishes HBV promoter activity, thereby blocking viral gene expression and replication. nih.gov The IC₅₀ for this inhibition was found to be between 0.08 and 0.1 μM in HepG2(2.2.15) cells. nih.gov Another study synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-HBV activities in 2.2.15 cells, finding at least one compound to be more potent than the control drug, lamivudine. researchgate.net

The broad-spectrum antiviral potential of indole derivatives has been demonstrated through testing against various viruses. A study on novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones assessed their antiviral effects against several viruses, including the RNA virus Coxsackie B4, in Vero cell cultures. nih.gov Within this series, a specific derivative featuring a 4-Br substitution (compound 7n) exhibited selective activity against the Coxsackie B4 virus. nih.gov

Further research into indole-2-carboxylate derivatives also revealed broad-spectrum antiviral activity. nih.gov When tested against a panel of viruses, including the Cox B3 virus (a member of the same species as Coxsackie B4), compound 8f was noted for having the highest selectivity index (SI) of 17.1, indicating a favorable balance between its antiviral efficacy and cytotoxicity. nih.gov

The reverse transcriptase enzyme is a critical target for antiretroviral therapies, particularly against HIV. Certain isatin derivatives, which are structurally related to indoles, have been identified as prominent HIV reverse transcriptase inhibitors, with IC₅₀ values recorded at 12.50 and 15.00 µM. mdpi.com Beyond reverse transcriptase, other viral enzymes are also targeted. Indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, another essential enzyme for viral replication. nih.gov These compounds function by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, with one derivative achieving an IC₅₀ value of 0.13 μM. nih.gov Furthermore, research into acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol has shown that they can inhibit HIV-1 replication by interfering with Tat-mediated viral transcription, a crucial step for enhancing the production of viral RNA. researchgate.net

Alpha-Glucosidase Inhibitory Studies and Kinetic Mechanisms

Alpha-glucosidase inhibitors are a class of therapeutic agents that help manage type 2 diabetes by slowing the digestion and absorption of carbohydrates. nih.gov A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their ability to inhibit this enzyme. nih.govresearchgate.net The biological assessment revealed that many of the synthesized compounds exhibited potent inhibition of α-glucosidase. nih.gov Notably, compounds designated as 3d, 3f, and 3i displayed significantly better inhibitory activity than the reference drug, acarbose, with IC₅₀ values approximately 10 to 15 times lower. nih.govresearchgate.net

| Compound | IC₅₀ (μM) | Source |

|---|---|---|

| Compound 3d | 49.89 ± 1.16 | nih.govresearchgate.net |

| Compound 3f | 35.83 ± 0.98 | nih.govresearchgate.net |

| Compound 3i | 56.87 ± 0.42 | nih.govresearchgate.net |

| Acarbose (Reference) | 569.43 ± 43.72 | nih.govresearchgate.net |

To understand the mechanism by which these compounds inhibit α-glucosidase, kinetic studies were performed. nih.govnih.gov The analysis for the most potent compounds (3d, 3f, and 3i) revealed that they inhibited the α-glucosidase enzyme in a reversible and mixed-type manner. nih.govresearchgate.netnih.gov This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. The inhibition type was determined using Lineweaver-Burk plots, which graphically analyze the relationship between substrate concentration and reaction velocity. nih.gov From these plots, the inhibition constants KI (for binding to the free enzyme) and KIS (for binding to the enzyme-substrate complex) can be calculated. nih.gov This mixed-mode of inhibition suggests a complex interaction between the 5-fluoro-2-oxindole derivatives and the α-glucosidase enzyme. nih.govnih.gov

Other Investigated Biological Potentials

Beyond their direct enzymatic interactions, derivatives of this compound have been investigated for a variety of other biological activities, demonstrating a broad spectrum of therapeutic possibilities.

A series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have demonstrated significant lipid-lowering activity in animal models. researchgate.netresearchgate.net In studies using Triton WR-1339-induced hyperlipidemic rats, certain derivatives, when administered at a dose of 15 mg/kg body weight, significantly reduced elevated plasma triglyceride levels after 12 hours. researchgate.netresearchgate.net Notably, compounds containing the 5-fluoro-1H-indole moiety have been reported to reduce triglycerides by almost 90%. nih.govnih.gov

In addition to lowering triglycerides, these compounds also had a positive effect on high-density lipoprotein-cholesterol (HDL-C) levels. researchgate.netresearchgate.net Significant increases in HDL-C were observed in the treated groups compared to the hyperlipidemic control group. researchgate.netresearchgate.net Some derivatives also showed a significant reduction in plasma total cholesterol levels after 12 and 24 hours. researchgate.net These findings suggest that N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives are potent lipid-lowering agents with potential cardioprotective and antiatherosclerotic roles. researchgate.netresearchgate.net

Table 1: Antihyperlipidemic Activity of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives

| Compound | Position of Benzoylphenyl Group | Effect on Triglycerides | Effect on HDL-Cholesterol |

|---|---|---|---|

| Derivative 1 | 2-benzoylphenyl | Inactive | Inactive |

| Derivative 2 | 3-benzoylphenyl | Significant reduction | Significant increase |

| Derivative 3 | 4-benzoylphenyl | Significant reduction | Significant increase |

Data based on studies in Triton WR-1339-induced hyperlipidemic rats. researchgate.netresearchgate.net

The anticonvulsant potential of 2-phenyl indole derivatives has been explored in preclinical models. nih.govmalariaworld.org In a study evaluating a series of these compounds, several derivatives exhibited moderate to significant activity against the extensor seizure phase in the maximal electroshock (MES) seizure model. nih.gov

The MES test is a widely used screening model to identify compounds that can prevent the spread of seizures. malariaworld.org Certain 2-phenyl indole derivatives showed protection against MES-induced seizures at a dose of 100 mg/kg. nih.govmalariaworld.org The activity of these compounds was compared to the standard drug, phenytoin sodium. nih.gov While not all tested compounds contained the 5-fluoro substitution, this research provides a foundation for the potential of the 2-phenyl indole scaffold in developing new anticonvulsant agents. nih.gov

Table 2: Anticonvulsant Activity of 2-Phenyl Indole Derivatives in MES Model

| Compound | Substitution on Phenyl Ring | Activity against Extensor Seizure Phase |

|---|---|---|

| 2b | 2-chloro | Moderate |

| 2c | 4-chloro | Moderate |

| 2e | 4-methoxy | Moderate |

Activity compared to standard drug phenytoin sodium. nih.gov

Derivatives of 2-phenyl-1H-indole have been shown to possess significant antioxidant properties, largely attributed to the indole moiety's ability to act as a radical scavenger. The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

The DPPH assay is a common method where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which can be measured spectrophotometrically. Studies on substituted 2-phenylindoles have demonstrated their ability to inhibit oxidative free radicals. nih.gov For instance, a 2-(4-aminophenyl)indole with a 6-fluoro substitution showed potent antioxidant activity in both the DPPH and superoxide radical scavenging assays. This highlights the potential of fluoro-substituted 2-phenylindoles as effective antioxidants.

The mechanism of radical scavenging by phenolic compounds, which can be analogous to the indole nucleus, involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which is stabilized by electron delocalization. The presence of electron-donating groups on the aromatic ring can enhance this antioxidant activity.

Table 3: Radical Scavenging Activity of a Fluoro-substituted 2-Phenylindole Derivative

| Compound | Assay | Inhibition at 1mM |

|---|---|---|

| 6-fluoro-2-(4-aminophenyl)indole | DPPH Radical Scavenging | 80% |

The indole scaffold is a key feature in several compounds with anti-malarial properties. Research has explored various indole derivatives for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While specific studies focusing exclusively on this compound are limited, the broader class of indole derivatives has shown promise.

For example, pyrazino[1,2-a;4,5-a′]diindole analogues have been optimized for increased antiplasmodial activity. The introduction of basic side-chains to the core structure led to substantially increased activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, with some compounds exhibiting nanomolar efficacy. This suggests that modifications to the indole core can overcome existing drug resistance mechanisms. The anti-malarial potential of fluoro-substituted compounds has also been noted in other chemical classes, such as fluoroquinolone analogs, where some derivatives showed potent activity against chloroquine-sensitive P. falciparum. While direct evidence for this compound is still emerging, the activity of related structures suggests it is a promising area for further investigation.

Table 4: In Vitro Antiplasmodial Activity of Related Indole Derivatives

| Compound Class | P. falciparum Strain | IC₅₀ (µM) |

|---|---|---|

| Pyrazino[1,2-a;4,5-a′]diindole analogue (Compound 18) | 3D7 (Chloroquine-sensitive) | Nanomolar range |

| Pyrazino[1,2-a;4,5-a′]diindole analogue (Compound 18) | Dd2 (Chloroquine-resistant) | Nanomolar range |

| Pyrazino[1,2-a;4,5-a′]diindole analogue (Compound 21) | 3D7 (Chloroquine-sensitive) | Nanomolar range |

| Pyrazino[1,2-a;4,5-a′]diindole analogue (Compound 21) | Dd2 (Chloroquine-resistant) | Nanomolar range |

| Pyrazino[1,2-a;4,5-a′]diindole analogue (Compound 23) | 3D7 (Chloroquine-sensitive) | Nanomolar range |

| Pyrazino[1,2-a;4,5-a′]diindole analogue (Compound 23) | Dd2 (Chloroquine-resistant) | Nanomolar range |

IC₅₀ values represent the concentration required to inhibit 50% of parasite growth.

5-Fluoroindole (B109304) and its derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In vitro studies have demonstrated that 5-fluoroindole (5-FI) can inhibit the growth of the pan-sensitive Mtb H37Rv strain with a minimum inhibitory concentration (MIC) of 4.7 μM.

Importantly, 5-FI maintains its activity against various drug-resistant strains of Mtb, suggesting that it likely acts through a different biochemical pathway than currently used drugs and does not share their resistance mechanisms. The position of the fluorine atom on the indole nucleus is crucial for its antitubercular activity; shifting it from the 5-position to the 6- or 7-position significantly reduces its inhibitory capacity. Further research on 5-fluoro-3-phenyl-1H-indole derivatives containing a 4-thiazolidinone nucleus has also identified molecules with notable antitubercular activity at concentrations lower than those causing cytotoxicity in mammalian cells.

Table 5: Antitubercular Activity of 5-Fluoroindole (5-FI) and its Analogues

| Compound | Mycobacterium tuberculosis Strain | MIC (µM) |

|---|---|---|

| 5-Fluoroindole (5-FI) | H37Rv (pan-sensitive) | 4.7 |

| 5-Fluoroindole (5-FI) | PT2 (drug-resistant) | 4.7 |

| 5-Fluoroindole (5-FI) | PT12 (drug-resistant) | 4.7 |

| 5-Fluoroindole (5-FI) | PT20 (drug-resistant) | 4.7 |

| 4-Fluoroindole (4-FI) | H37Rv | 18.5 |

| 6-Fluoroindole (6-FI) | H37Rv | 74.0 |

| 7-Fluoroindole (7-FI) | H37Rv | 148.0 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of the microorganism.

Cholinesterase Inhibition Studies

Derivatives of the this compound scaffold have been investigated for their potential to inhibit cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research in this area has explored how modifications to the core indole structure influence inhibitory activity and selectivity.

A study focusing on indole-based sulfonamide derivatives identified compounds with potent inhibitory activity against both AChE and BChE. One notable derivative demonstrated significant potency with IC50 values of 0.15 ± 0.050 μM for acetylcholinesterase and 0.20 ± 0.10 μM for butyrylcholinesterase, compared to the standard drug Donepezil, which had IC50 values of 0.016 ± 0.12 μM and 0.30 ± 0.010 μM for AChE and BChE, respectively tandfonline.com.

In a separate investigation, new indole derivatives structurally analogous to Donepezil were synthesized and evaluated as acetylcholinesterase inhibitors. Among the synthesized compounds, 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was identified as the most potent inhibitor mdpi.comnih.gov. This highlights the potential of incorporating a fluorinated benzyl (B1604629) group to enhance inhibitory activity.

The broader indole nucleus is recognized for its valuable interactions with cholinesterase enzymes researchgate.net. The NH functional group within the pyrrole (B145914) ring of indole can form hydrogen bonds with the active sites of both acetylcholinesterase and butyrylcholinesterase researchgate.net. Molecular docking studies have helped to elucidate these interactions, showing that the indole moiety can bind to key residues within the enzyme's active site researchgate.net.

The following table summarizes the cholinesterase inhibitory activities of selected indole derivatives from the literature.

| Compound Name | Target Enzyme | IC50 Value (μM) | Reference |

| An indole-based sulfonamide derivative | AChE | 0.15 ± 0.050 | tandfonline.com |

| An indole-based sulfonamide derivative | BChE | 0.20 ± 0.10 | tandfonline.com |

| Donepezil (Standard) | AChE | 0.016 ± 0.12 | tandfonline.com |

| Donepezil (Standard) | BChE | 0.30 ± 0.010 | tandfonline.com |

| 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione | AChE | Most Potent | mdpi.comnih.gov |

These findings underscore the significance of the indole scaffold as a template for designing novel cholinesterase inhibitors. The presence of a fluorine atom and a phenyl group, as in the core structure of this compound, are features that have been explored in various derivatives to modulate their inhibitory potency and selectivity for AChE and BChE. Further research on direct derivatives of this compound could provide more specific insights into their therapeutic potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 2 Phenyl 1h Indole Analogues

Impact of Fluorine Position and Substitution Patterns on Biological Efficacy and Selectivity

The strategic placement of fluorine atoms on the 2-phenyl-1H-indole scaffold significantly influences the biological efficacy and selectivity of its analogues. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can alter a molecule's conformation, metabolic stability, and binding interactions with biological targets.

Research into 2-phenylindole (B188600) derivatives as CB1 receptor positive allosteric modulators (PAMs) has demonstrated the importance of the fluorine atom's position on the indole (B1671886) ring. nih.gov A "fluorine-walk" approach, involving the systematic relocation of a fluorine atom around the indole nucleus (referred to as Site I), has been employed to probe its effect on activity. nih.gov For instance, the synthesis and evaluation of various fluoro-substituted indoles, coupled with phenyl boronic acid, have yielded a range of fluorinated 2-phenylindoles (5e-h). nih.gov The specific placement of fluorine at positions 4, 5, 6, or 7 of the indole ring directly modulates the compound's potency and efficacy in functional assays, such as cAMP formation and β-arrestin2 recruitment. nih.gov

In a related class of compounds, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which are investigated as CFTR potentiators, the position of fluorine on the phenyl ring of the carboline core was crucial. An analogue bearing a fluorine atom at position 6 was identified as the most potent compound within a series of mono-substituted derivatives, exhibiting a double-digit nanomolar potency. acs.org Conversely, swapping the positions of a fluorine and a methyl group in a disubstituted analogue proved detrimental to its efficacy, causing a more than 15-fold decrease in potency. acs.org

Furthermore, the degree of fluorination also plays a role. Studies have involved the synthesis of di- and tri-fluorinated analogues to understand the cumulative effect of fluorine substitution on biological activity. nih.gov These findings underscore that both the position and the number of fluorine substituents are critical determinants of the biological profile of 5-fluoro-2-phenyl-1H-indole analogues, guiding the design of more effective and selective therapeutic agents. nih.govresearchgate.net

Influence of Phenyl Ring Substitutions on Molecular Recognition and Pharmacological Profile

Substitutions on the C2-phenyl ring of the indole scaffold are a key determinant of molecular recognition and the resulting pharmacological effects. rsc.org This region, often termed Site II, directly interacts with target proteins, and modifications here can drastically alter binding affinity and activity. nih.govsigmaaldrich.com

For example, in the context of CB1 receptor PAMs, introducing fluorine atoms at the ortho-, meta-, and para-positions of the C2-phenyl ring resulted in analogues that retained PAM activity. Notably, the meta-fluoro analogue (6j) showed improved potency relative to the unsubstituted parent compound in a cAMP assay. nih.gov

In the field of anticancer research, substitutions on the C2-phenyl ring of 2-phenylindole derivatives have been shown to be critical for their activity as tubulin inhibitors. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of these compounds revealed that specific substituents are preferred for enhanced anticancer activity against human breast cancer cells. The study suggested that the R(3) substituent on the phenyl ring should preferably be an OCH3 group rather than a CF3 group to maximize activity. nih.gov